5-[(4-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine
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Overview
Description
5-[(4-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is a heterocyclic compound that contains a triazole ring, a furan ring, and a bromophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 4-bromobenzyl chloride with 3-(2-furyl)-1,2,4-triazole-4-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(4-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may disrupt DNA replication or protein synthesis in microbial cells, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds also contain a five-membered heterocyclic ring and exhibit similar biological activities.
Pyrazoline Derivatives: These compounds have a nitrogen-based hetero-aromatic ring structure and are known for their pharmacological activities.
Uniqueness
5-[(4-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C13H11BrN4OS |
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Molecular Weight |
351.22 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-(furan-2-yl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C13H11BrN4OS/c14-10-5-3-9(4-6-10)8-20-13-17-16-12(18(13)15)11-2-1-7-19-11/h1-7H,8,15H2 |
InChI Key |
AYHCXDOOKMHUFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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